Cas no 1804254-07-6 (3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)

3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid
-
- インチ: 1S/C12H11ClO5/c13-5-8(15)4-7-2-1-3-9(10(7)6-14)11(16)12(17)18/h1-3,6,11,16H,4-5H2,(H,17,18)
- InChIKey: FIIRLFOCOFPYOP-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=CC=C(C(C(=O)O)O)C=1C=O)=O
計算された属性
- せいみつぶんしりょう: 270.0295011 g/mol
- どういたいしつりょう: 270.0295011 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 91.7
- ぶんしりょう: 270.66
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027598-500mg |
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid |
1804254-07-6 | 97% | 500mg |
855.75 USD | 2021-06-17 | |
Alichem | A015027598-1g |
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid |
1804254-07-6 | 97% | 1g |
1,490.00 USD | 2021-06-17 | |
Alichem | A015027598-250mg |
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid |
1804254-07-6 | 97% | 250mg |
489.60 USD | 2021-06-17 |
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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3-(3-Chloro-2-oxopropyl)-2-formylmandelic acidに関する追加情報
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid (CAS No. 1804254-07-6): An Overview of Its Structure, Properties, and Potential Applications
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid (CAS No. 1804254-07-6) is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and biochemistry. This compound belongs to the class of mandelic acids, which are known for their diverse biological activities and therapeutic potential.
The molecular formula of 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid is C11H9ClO4, and it has a molecular weight of approximately 256.63 g/mol. The compound features a mandelic acid core with a chlorinated ketone group and a formyl group attached to the aromatic ring. These functional groups contribute to the compound's reactivity and potential biological activity.
In terms of physical properties, 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid is a white crystalline solid at room temperature. It is soluble in polar solvents such as water, methanol, and ethanol, but has limited solubility in non-polar solvents like hexane and toluene. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The synthesis of 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of mandelic acid with chloroacetyl chloride followed by formylation using formic acid or other formylating agents. This synthetic pathway allows for the controlled introduction of the chlorinated ketone and formyl groups, ensuring high purity and yield of the final product.
3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid has been the subject of several recent studies exploring its biological properties and potential therapeutic applications. One notable area of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid may have potential as an anti-inflammatory agent for treating conditions such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid has also been investigated for its antioxidant activity. Research has demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a promising candidate for use in formulations aimed at preventing or treating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular diseases.
The cytotoxicity of 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid has also been evaluated in various cell lines, including cancer cells. Preliminary studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism underlying this selective cytotoxicity is not yet fully understood but may involve the disruption of cellular metabolic pathways or the induction of apoptosis.
Beyond its potential therapeutic applications, 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid has also found use as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for constructing molecules with diverse biological activities. For example, it can be used in the synthesis of peptidomimetics, which are small molecules designed to mimic the structure and function of peptides but with improved pharmacological properties such as increased stability and reduced immunogenicity.
In conclusion, 3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid (CAS No. 1804254-07-6) is a versatile organic compound with a range of potential applications in medicinal chemistry and biochemistry. Its unique chemical structure endows it with interesting biological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. Ongoing research continues to uncover new aspects of this compound's behavior and potential uses, making it an exciting area of study for scientists and researchers alike.
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